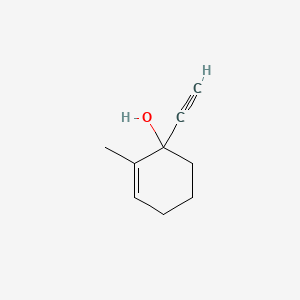
3-Hydroxy-1-methacryloyloxyadamantane (purified by sublimation)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methacryloyloxyadamantane is a chemical compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . . This compound is notable for its unique adamantane structure, which imparts significant stability and rigidity, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methacryloyloxyadamantane typically involves the esterification of methacrylic acid with 3-hydroxy-1-adamantanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of 3-hydroxy-1-methacryloyloxyadamantane follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methacryloyloxyadamantane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-oxo-1-methacryloyloxyadamantane.
Reduction: 3-hydroxy-1-adamantyl methanol.
Substitution: Various substituted adamantyl methacrylates depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1-methacryloyloxyadamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methacryloyloxyadamantane involves its interaction with various molecular targets and pathways. In drug delivery systems, it acts by encapsulating the drug molecules and releasing them in a controlled manner. In polymer synthesis, it forms cross-linked networks that enhance the material’s properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyadamantan-1-yl methacrylate
- Methacrylic acid 3-hydroxy-1-adamantyl ester
Uniqueness
3-Hydroxy-1-methacryloyloxyadamantane is unique due to its adamantane structure, which provides exceptional stability and rigidity. This makes it more suitable for applications requiring high thermal and mechanical stability compared to other similar compounds .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[(5S,7R)-3-hydroxy-1-adamantyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3/t10-,11+,13?,14? |
InChI Key |
OOIBFPKQHULHSQ-WHCAJBEMSA-N |
Isomeric SMILES |
CC(=C)C(=O)OC12C[C@@H]3C[C@H](C1)CC(C3)(C2)O |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
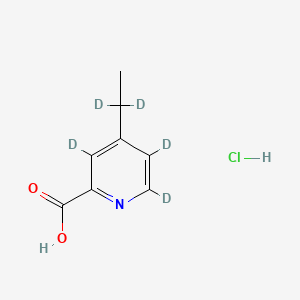
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)

![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
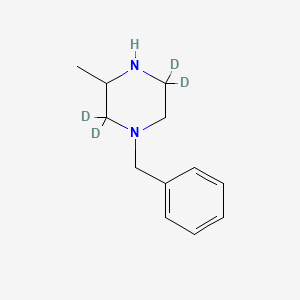
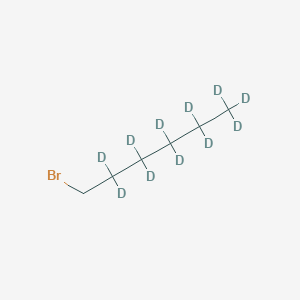
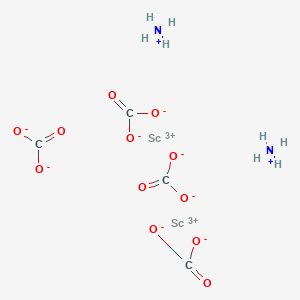

![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
